

Spectroscopic Analysis of 6-Bromoimidazo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromoimidazo[1,5-a]pyridine

Cat. No.: B578197

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **6-Bromoimidazo[1,5-a]pyridine**. Due to the limited availability of experimental spectra in public literature, this document combines reported experimental data with predicted spectroscopic values derived from computational models and analysis of analogous compounds. Detailed experimental protocols for obtaining and analyzing spectroscopic data for this class of compounds are also presented.

Compound Overview

6-Bromoimidazo[1,5-a]pyridine is a heterocyclic organic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol .^{[1][2]} This scaffold is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties exhibited by its derivatives.^{[3][4]} As a synthetic building block, it is utilized in the development of novel pharmaceuticals.^[1]

Molecular Structure:

Caption: Molecular structure of **6-Bromoimidazo[1,5-a]pyridine**.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **6-Bromoimidazo[1,5-a]pyridine**.

Mass Spectrometry

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and molecular weight of a compound.

Table 1: Mass Spectrometry Data for **6-Bromoimidazo[1,5-a]pyridine**

Parameter	Observed Value
Molecular Formula	C ₇ H ₅ BrN ₂
Molecular Weight	197.03 g/mol
Ionization Mode	ESI+
Observed m/z [M+H] ⁺	197, 199

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two major peaks in the mass spectrum separated by 2 m/z units, which is a key diagnostic feature for bromine-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. While experimental spectra for **6-Bromoimidazo[1,5-a]pyridine** are not readily available, the following data are predicted based on established principles and spectral data from analogous compounds.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Table 2: Predicted ¹H NMR Data for **6-Bromoimidazo[1,5-a]pyridine** (in CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-1	7.90 - 8.10	Singlet (s)	-
H-3	7.55 - 7.75	Singlet (s)	-
H-5	7.40 - 7.60	Doublet (d)	$J \approx 9.0 - 9.5$
H-7	7.20 - 7.40	Doublet of Doublets (dd)	$J \approx 9.0 - 9.5, J \approx 1.5 - 2.0$
H-8	8.00 - 8.20	Doublet (d)	$J \approx 1.5 - 2.0$

2.2.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic structure of the molecule.

Table 3: Predicted ^{13}C NMR Data for **6-Bromoimidazo[1,5-a]pyridine** (in CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1	130.0 - 132.0
C-3	115.0 - 117.0
C-5	120.0 - 122.0
C-6	110.0 - 112.0
C-7	128.0 - 130.0
C-8	118.0 - 120.0
C-8a	135.0 - 137.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for **6-Bromoimidazo[1,5-a]pyridine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	C-H (aromatic) stretch	Medium
1640 - 1620	C=N stretch	Strong
1600 - 1450	C=C (aromatic) stretch	Strong
1300 - 1000	C-N stretch	Medium
850 - 750	C-H (aromatic) out-of-plane bend	Strong
600 - 500	C-Br stretch	Medium

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 5: Predicted UV-Vis Absorption Data for **6-Bromoimidazo[1,5-a]pyridine** (in Methanol)

Predicted λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Electronic Transition
~230 - 240	15,000 - 25,000	$\pi \rightarrow \pi$
~280 - 290	5,000 - 10,000	$\pi \rightarrow \pi$
~320 - 330	2,000 - 5,000	$n \rightarrow \pi^*$

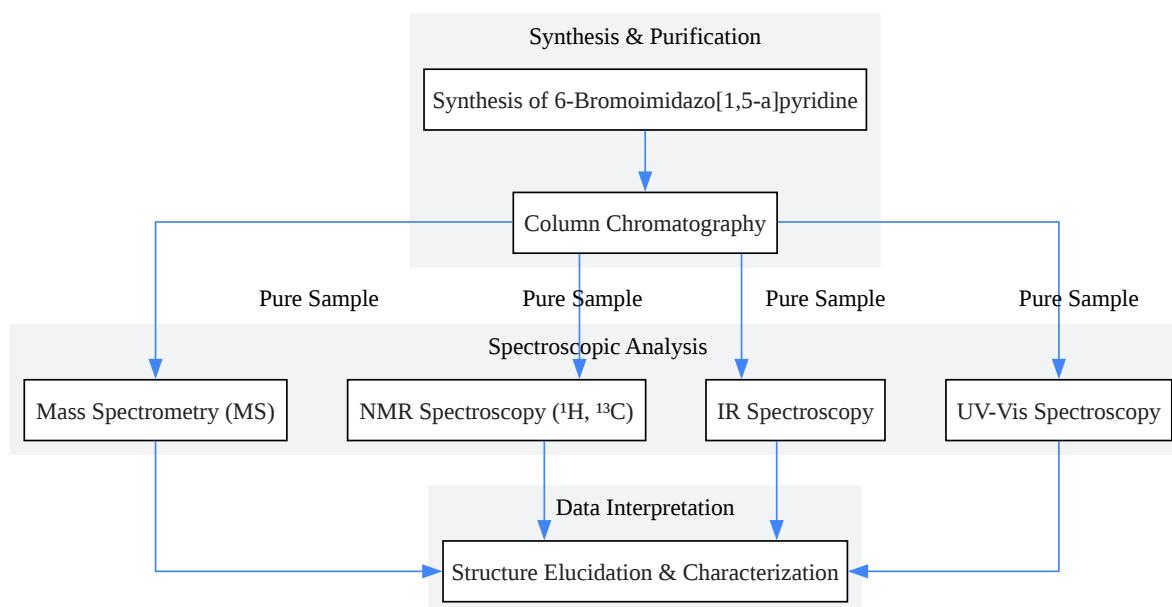
Experimental Protocols

This section outlines detailed methodologies for the synthesis and spectroscopic analysis of **6-Bromoimidazo[1,5-a]pyridine**.

Synthesis of 6-Bromoimidazo[1,5-a]pyridine

A reported synthesis involves the cyclization of N-((5-bromopyridin-2-yl)methyl)formamide.

Materials:


- N-((5-bromopyridin-2-yl)methyl)formamide
- Toluene
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of N-((5-bromopyridin-2-yl)methyl)formamide (1.0 g, 4.6 mmol) in toluene (30 mL), add phosphorus oxychloride (1.0 mL, 10.9 mmol).
- Heat the reaction mixture at 103 °C for 2 hours.
- After the reaction is complete, concentrate the mixture to dryness under reduced pressure.
- Dissolve the residue in dichloromethane (DCM).
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO_3) and brine.
- Dry the organic phase with anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to afford **6-bromoimidazo[1,5-a]pyridine**.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like **6-Bromoimidazo[1,5-a]pyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and spectroscopic analysis.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 5-10 mg of purified **6-Bromoimidazo[1,5-a]pyridine**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

^1H NMR Acquisition Parameters (400 MHz Spectrometer):

- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 16-64
- Relaxation Delay: 1-2 s
- Acquisition Time: 3-4 s
- Spectral Width: 12-16 ppm
- Temperature: 298 K

^{13}C NMR Acquisition Parameters (100 MHz Spectrometer):

- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Number of Scans: 1024-4096
- Relaxation Delay: 2-5 s
- Acquisition Time: 1-2 s
- Spectral Width: 200-240 ppm
- Temperature: 298 K

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet):

- Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FT-IR) Spectrometer
- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: Collect a background spectrum of the empty sample compartment.

UV-Vis Spectroscopy Protocol

Sample Preparation:

- Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).
- Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

- Instrument: UV-Vis Spectrophotometer
- Scan Range: 200-800 nm
- Blank: Use the pure solvent as a blank to zero the instrument.
- Cuvette: Use a quartz cuvette with a 1 cm path length.

Conclusion

This technical guide has consolidated the available and predicted spectroscopic data for **6-Bromoimidazo[1,5-a]pyridine**. While experimental mass spectrometry data confirms the molecular weight and bromine presence, the NMR, IR, and UV-Vis data are largely predictive and should be confirmed experimentally. The provided protocols offer standardized methods for the synthesis and comprehensive spectroscopic characterization of this compound, which will be valuable for researchers working on the development of novel imidazo[1,5-a]pyridine-based molecules for pharmaceutical and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromoimidazo[1,5-a]pyridine | [frontierspecialtychemicals.com]
- 2. 6-Bromoimidazo 1,5-a pyridine 1239880-00-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 6-Bromoimidazo[1,5-a]pyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578197#spectroscopic-analysis-of-6-bromoimidazo-1-5-a-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com